molecular formula C9H10ClNO4S B14797298 Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-

Cat. No.: B14797298
M. Wt: 263.70 g/mol
InChI Key: OXNPRSIETRNSPH-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is an organosulfur compound with the molecular formula C9H10ClNO4S. This compound is a derivative of benzenesulfonic acid, characterized by the presence of an acetylamino group, a chlorine atom, and a methyl group on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of acetanilide with chlorosulfonic acid, followed by acetylation. The reaction conditions often include:

    Temperature: Controlled to prevent decomposition.

    Reagents: Chlorosulfonic acid, acetic anhydride, and acetanilide.

    Catalysts: Sometimes, catalysts like sulfuric acid are used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfonating agents under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of the sulfonic acid group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides.

Scientific Research Applications

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. The binding involves interactions with the Ser195-Asp102-His57 catalytic triad, leading to the formation of a covalent acyl-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, simpler in structure without the acetylamino, chlorine, and methyl groups.

    Sulfanilic acid: Contains an amino group instead of an acetylamino group.

    p-Toluenesulfonic acid: Contains a methyl group but lacks the acetylamino and chlorine groups.

Uniqueness

Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group enhances its potential as an enzyme inhibitor, while the chlorine and methyl groups contribute to its reactivity and stability.

Properties

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

4-acetamido-3-chloro-5-methylbenzenesulfonic acid

InChI

InChI=1S/C9H10ClNO4S/c1-5-3-7(16(13,14)15)4-8(10)9(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14,15)

InChI Key

OXNPRSIETRNSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)Cl)S(=O)(=O)O

Origin of Product

United States

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